Aflatoxin G2

Catalog No.
S609522
CAS No.
7241-98-7
M.F
C17H14O7
M. Wt
330.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aflatoxin G2

CAS Number

7241-98-7

Product Name

Aflatoxin G2

IUPAC Name

11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

InChI

InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3

InChI Key

WPCVRWVBBXIRMA-UHFFFAOYSA-N

SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1

Solubility

Slighty soluble (NTP, 1992)

Synonyms

(7aR,10aS)-3,4,7a,9,10,10a-Hexahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione

Canonical SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1

Isomeric SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1

Aflatoxin G2 (AFG2) is a mycotoxin, a toxic secondary metabolite produced by certain fungi, primarily Aspergillus flavus and Aspergillus parasiticus. While less prevalent than Aflatoxin B1, AFG2 is still considered a potent carcinogen and poses a significant health risk to humans and animals []. Due to its toxic properties, AFG2 has been the subject of various scientific research applications, including:

Understanding Aflatoxin Contamination and Impact

  • Detection and quantification: Researchers use AFG2 as a target molecule in developing and optimizing analytical methods for detecting and quantifying aflatoxins in food and agricultural commodities []. This research helps establish reliable methods for identifying and monitoring aflatoxin contamination, ensuring food safety and minimizing economic losses.
  • Investigating factors affecting aflatoxin production: Studies involving AFG2 aim to understand the various environmental and biological factors that influence aflatoxin production in fungi. This information is crucial for developing strategies to prevent or minimize aflatoxin contamination in crops [].

Exploring the Toxicity and Carcinogenicity of AFG2

  • Mechanistic studies of aflatoxin-induced toxicity: Researchers utilize AFG2 in cell and animal models to investigate the mechanisms by which it exerts its toxic effects. This research sheds light on how AFG2 interacts with cellular processes and contributes to its carcinogenic and other detrimental effects [].
  • Assessing the carcinogenicity of AFG2: Studies involving AFG2 contribute to the overall understanding of its carcinogenic potential and its role in the development of liver cancer. This information is crucial for establishing regulatory guidelines and risk assessment strategies related to aflatoxin exposure [].

Developing Strategies to Mitigate Aflatoxin Contamination

  • Developing resistant crop varieties: Research involving AFG2 helps in identifying and breeding crop varieties with inherent resistance to fungal infection and aflatoxin production. This approach offers a sustainable and long-term solution for minimizing aflatoxin contamination in the agricultural sector [].
  • Evaluating decontamination methods: Studies explore the effectiveness of various physical, chemical, and biological methods in decontaminating food and agricultural products contaminated with AFG2. This research helps establish effective and practical strategies for mitigating aflatoxin levels in food and ensuring consumer safety [].

Aflatoxin G2 is a minor mycotoxin produced by the fungus Aspergillus flavus. It belongs to the difurocoumarolactone series, which are polycyclic aromatic compounds characterized by a delta-valerolactone ring fused to a coumarin moiety. Aflatoxin G2 has the chemical formula C18H18ClNO4C_{18}H_{18}ClNO_{4} and an average molecular mass of approximately 347.793 g/mol. It is structurally similar to other aflatoxins, particularly Aflatoxin G1, differing mainly in its chemical substituents and properties. This compound is recognized for its potential carcinogenic effects and is classified as a group 1 carcinogen by the International Agency for Research on Cancer due to its association with liver cancer in humans .

Aflatoxin G2 is a genotoxic carcinogen, meaning it can damage DNA and lead to cancer []. The exact mechanism is complex but involves:

  • Interaction with DNA: Aflatoxin G2 can form adducts with DNA bases, causing mutations and cell dysfunction [].
  • Disruption of cellular processes: It can interfere with cell cycle regulation and promote abnormal cell growth [].

Aflatoxin G2 is a hazardous compound due to its toxicity.

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies Aflatoxin G2 as a Group 1 carcinogen, meaning there is strong evidence for its ability to cause cancer in humans [].

The metabolism of aflatoxins, including Aflatoxin G2, primarily occurs in the liver through cytochrome P450 enzymes. Key reactions include:

  • Hydroxylation: Introduction of hydroxyl groups into the aflatoxin structure.
  • Oxidation: Conversion of aflatoxins into more reactive metabolites.
  • Demethylation: Removal of methyl groups from the compound.

These metabolic processes can lead to the formation of highly reactive epoxide intermediates, which can interact with DNA, resulting in mutagenic effects .

Aflatoxin G2 exhibits significant biological activity, particularly in its ability to bind to DNA and induce mutations. The compound can form adducts with DNA, particularly at the N7 position of guanine bases, leading to alterations that may result in carcinogenesis. In addition to its mutagenic potential, aflatoxin G2 has been shown to suppress immune responses and affect cellular functions, contributing to its toxicity profile .

Aflatoxin G2 can be synthesized through various chemical methods, including:

  • Natural Extraction: Isolation from cultures of Aspergillus flavus.
  • Chemical Synthesis: Utilizing starting materials such as phloroglucinol and employing multi-step synthetic routes that involve cyclization and functional group transformations.

The total synthesis of aflatoxins involves complex organic reactions that require careful control of conditions to obtain pure products .

Aflatoxin G2 primarily serves as a subject of study in toxicology and food safety due to its harmful effects on human health. It is often analyzed in food products, particularly grains and nuts, where contamination can occur. Understanding its properties helps in developing methods for detection and mitigation in agricultural products .

Research has demonstrated that aflatoxins interact with various biological molecules, leading to significant health concerns. Interaction studies have shown that:

  • Aflatoxin G2 forms stable adducts with proteins and nucleic acids.
  • Its metabolites can induce oxidative stress within cells.
  • The compound modifies immune responses, affecting antibody production and cell-mediated immunity.

These interactions underscore the importance of studying aflatoxins in relation to their toxicological profiles .

Aflatoxin G2 shares structural similarities with several other aflatoxins, notably:

Compound NameChemical FormulaUnique Features
Aflatoxin B1C17H12O6C_{17}H_{12}O_{6}Most potent carcinogen; widely studied
Aflatoxin B2C17H14O6C_{17}H_{14}O_{6}Dihydro derivative of B1
Aflatoxin G1C17H14O7C_{17}H_{14}O_{7}Closely related; similar biological activity
Aflatoxin M1C17H14O7C_{17}H_{14}O_{7}Hydroxylated derivative of B1

Uniqueness: Aflatoxin G2 is distinguished by its specific chlorinated phenyl group and methoxy substituents, which influence its reactivity and biological activity compared to other aflatoxins. Its lower prevalence and distinct toxicity profile make it an important compound for further research in mycotoxicology .

Physical Description

Solid

Color/Form

Crystals with green fluorescence from ethanol
Crystals ... exhibits green-blue fluorescence

XLogP3

1.5

Hydrogen Bond Acceptor Count

7

Exact Mass

330.07395278 g/mol

Monoisotopic Mass

330.07395278 g/mol

Heavy Atom Count

24

LogP

log Kow = 0.71 (est)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

237 - 240 °C

UNII

2MS0D8WA29

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

With the 4 principal Aflatoxins tested, the order of inhibitory effect on RNA polymerase II was: B1 greater than G1 greater than B1, G2.
Phagocytosis, intracellular killing of Candida albicans, and superoxide production by rat peritoneal macrophages exposed to aflatoxins B1, B2, G1, G2, B2a, and M1 at several times and concentration were analyzed to evaluate the intensity of a depressive effect for each mycotoxin. All aflatoxins used at very low concn had a depressive effect on the functions of macrophages. The biggest impairment of phagocytosis, intracellular killing, and spontaneous superoxide production was observed in macrophages exposed to aflatoxins B1 and M1.

Vapor Pressure

7.68X10-11 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

7241-98-7

Absorption Distribution and Excretion

To evaluate the rate at which the four main aflatoxins (aflatoxins B1, B2, G1 and G2) are able to cross the luminal membrane of the rat small intestine, a study about intestinal absorption kinetics of these mycotoxins has been made. In situ results obtained showed that the absorption of aflatoxins in rat small intestine is a very fast process that follows first-order kinetics, with an absorption rate constant (ka) of 5.84 +/- 0.05 (aflatoxin B1), 4.06 +/- 0.09 (aflatoxin B2), 2.09 +/- 0.03 (aflatoxin G1) and 1.58 +/- 0.04 (aflatoxin G2) h-1, respectively.

Metabolism Metabolites

Aflatoxins are metabolized in the liver by the cytochrome P-450-dependent polysubstrate mono-oxygenase system to less toxic metabolites. The main reactions in aflatoxin metabolism are hydroxylation, oxidation, and demethylation. (A2973)

Wikipedia

Dihydroaflatoxin G1

Methods of Manufacturing

... Aflatoxins are produced only in small quantities for research purposes, by fermentation of Aspergillus flavus or Aspergillus parasiticus on solid substrates or media in the laboratory. Aflatoxins are extracted by solvents and purified by chromatography. /Aflatoxins/

General Manufacturing Information

Aflatoxins are produced primarily by the common fungus Aspergillus flavus and the closely related species A. parasiticus. These are well defined species: A. flavus produces only B aflatoxins and sometimes the mycotoxin cyclopiazonic acid (CPA), while A. parasiticus produces both B and G aflatoxins, but not CPA. Aflatoxin M1 is a metabolite of aflatoxin B1 that can occur in milk and milk products from animals consuming feed contaminated with B aflatoxins.
Of the four major aflatoxins (B1, G1, B2, G2), B1 is the most potent and most common. Whenever they occur as food contaminants, aflatoxin B1 always is present. The other major aflatoxins have not been reported in the absence of B1. Aflatoxins are densely fluorescent; the B refers to blue, while the G signifies green fluorescence.
The 9,10-dihydro derivative of aflatoxin G1.

Analytic Laboratory Methods

Aflatoxins were completely resolved as sharp peaks in the order B1-B2-G1-G2 by HPLC on small particle porous silica gel column in 7-13 min (B1 through G2) by water saturated chloroform cyclohexane acetonitrile elution solvent with detection by UV absorbance at 360 nm.
Efficient detection of aflatoxins B1, B2, G1, and G2 has been performed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry using a UV-absorbing ionic liquid matrix to obtain "matrix-free" mass spectra and addition of NaCl to enhance sensitivity via Na+ cationization. Using ionic alpha-cyano-4-hydroxycinnamic acid (Et3N-alpha-CHCA) as the matrix, matrix-free mass spectra in the m/z range of interest are acquired, and the B1, B2, G1, and G2 aflatoxins are readily detected with an LOD as low as 50 fmol. The technique is fast, requires little sample preparation and no derivatization or chromatographic separation, and seems therefore to be suitable for high-throughput aflatoxin screening. It should be easily extended to other micotoxins and provide an attractive technique to control the quality of major crops subjected to huge world commercial trades such as peanuts, corn, and rice as well as to monitor bioterrorism threats by micotoxin poisoning.
A high-performance liquid chromatographic method with on-line post-column photochemical derivatization and fluorimetric detection for the simultaneous separation and quantitative determination of aflatoxin (AF) B(1), B(2), G(1), and G(2) in foodstuffs and feed materials is reported. The chromatographic separation is accomplished by using a C(18) column eluted with an isocratic mobile phase consisting of water, methanol, and acetonitrile. The sample preparation requires a simple extraction of aflatoxins with a mixture of water and methanol, and a purification step by immunoaffinity column clean-up. The total analysis time, including sample preparation and chromatographic separation, does not exceed 40 min with a run time of 10 min. The procedure for the determination of aflatoxins in food samples and cereals for animal consumption has been extensively validated, in agreement with Regulation (EC) No. 882/2004, demonstrating the conformity of the method with provisions of Regulation (EC) No. 401/2006 in terms of sensitivity, linearity, selectivity, and precision.
Method: AOAC 968.22; Aflatoxin: B1, B2, G1, G2; Food: groundnuts and groundnut products; Method: thin-layer chromatography; Detection Limit: 5 ug/kg. /From table/
For more Analytic Laboratory Methods (Complete) data for AFLATOXIN G2 (18 total), please visit the HSDB record page.

Clinical Laboratory Methods

An HPLC method for determining aflatoxins (B1, B2, G1, G2, M1) using a radial compression separation system is presented. Spiked samples of liver, serum, & urine showed good resolution of all aflatoxins peaks at the higher flow rates.
Human urine and methanol extracted tissues and sputum were examined. Trichothecenes were tested using competitive ELISA techniques. Aflatoxins B1, B2, G1, and G2, and ochratoxin A were tested by using immunoaffinity columns and fluorometry. Test sensitivity and specificity were determined. Levels of detection for the various mycotoxins varied from 0.2 ppb for trichothecenes, 1.0 ppb for aflatoxins, and 2.0 ppb for ochratoxins. Trichothecene levels varied in urine, sputum, and tissue biopsies (lung, liver, brain) from undetectable (<0.2 ppb) to levels up to 18 ppb. Aflatoxin levels from the same types of tissues varied from 1.0 to 5.0 ppb. Ochratoxins isolated in the same type of tissues varied from 2.0 ppb to > 10.0 ppb. Negative control patients had no detectable mycotoxins in their tissues or fluids. These data show that mycotoxins can be detected in body fluids and human tissue from patients exposed to mycotoxin producing molds in the environment, and demonstrate which human tissues or fluids are the most likely to yield positive results.

Stability Shelf Life

Aflatoxins B1, B2, G1, & G2 in water or chloroform solutions or in solid films were decomposed by UV irridiation.

Dates

Modify: 2023-08-15
Cifford, R., et al., Nature, 209, 312 (1966)
Wogan, et al., Food Cosmet. Toxicol., 12, 681 (1974)
Sinz, M.W., et al., J. Toxicol. Toxin Rev., 10, 87 (1991)
Shantha, T., et al., Nat. Toxins, 7, 175 (1999)

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